N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is a compound of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The presence of the 6-methoxypyridinyl and triazolyl groups within its molecular architecture suggests it may exhibit diverse chemical and biological properties.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-22-14-3-2-11(8-17-14)15-12(5-7-23-15)19-13(21)4-6-20-10-16-9-18-20/h2-3,8-10,12,15H,4-7H2,1H3,(H,19,21)/t12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFMBXUCNFQGQW-SWLSCSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2C(CCO2)NC(=O)CCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)CCN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide generally involves several key steps:
Starting Materials: Typically, the synthesis begins with 6-methoxypyridine, which undergoes a series of functional group transformations to introduce the oxolan and triazol moieties.
Reaction Steps:
Oxidation to introduce the oxolan ring.
Nucleophilic substitution to attach the triazol group.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, optimizing reaction conditions to maximize efficiency. Batch reactors and continuous flow systems might be employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methoxypyridine and oxolan moieties.
Reduction: The triazol ring can participate in reduction reactions under specific conditions.
Substitution: The pyridine ring allows for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Depending on the reaction conditions, the compound can form different products, including derivatives with modified pyridine or triazol rings.
Scientific Research Applications
Chemistry
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals.
Biology
In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes due to the presence of the triazol ring, which is known to interact with biological macromolecules.
Medicine
Preliminary studies suggest that this compound may have potential as an antifungal or antibacterial agent, given the activity associated with its structural components.
Industry
In industrial applications, it could be utilized in the development of novel polymers or materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The triazol ring can form hydrogen bonds and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues. These interactions disrupt normal biological processes, leading to the observed biological activity.
Comparison with Similar Compounds
N-(2-oxolanyl)-3-(1,2,4-triazol-1-yl)propanamide
2-(6-methoxypyridin-3-yl)oxolan-3-amine
These comparisons highlight the unique functionalities that N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(1,2,4-triazol-1-yl)propanamide brings to the table, opening up diverse avenues for research and application.
This compound's distinctive structure offers promising potentials across multiple domains, inviting deeper exploration and innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
